molecular formula C14H20ClNO B5870346 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine

1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine

Cat. No. B5870346
M. Wt: 253.77 g/mol
InChI Key: IMJVWNOZKMHUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. In

Mechanism of Action

1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the kappa opioid receptor has been implicated in the regulation of pain, stress, and addiction. 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine blocks the binding of endogenous kappa opioid receptor agonists, such as dynorphin, to the receptor, thereby reducing its activity.
Biochemical and Physiological Effects
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can reduce stress-induced corticotropin-releasing hormone (CRH) release in the hypothalamus, as well as decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis. It has also been shown to reduce the aversive effects of stress and anxiety, as well as decrease drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine has several advantages for use in lab experiments. It is a highly selective antagonist of the kappa opioid receptor, which allows for specific targeting of this receptor without affecting other opioid receptors. It has also been shown to have a long duration of action, which allows for sustained effects in animal models. However, one limitation of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine. One area of interest is its potential therapeutic applications in the treatment of pain, stress, and addiction. Further studies are needed to determine the efficacy and safety of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine in human subjects. Another area of interest is the development of more potent and selective kappa opioid receptor antagonists that can be used as research tools to further elucidate the role of this receptor in physiological processes. Additionally, studies are needed to investigate the potential interactions between 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine and other drugs or compounds, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine involves several steps, including the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine. The final product is purified through a series of chromatographic techniques to obtain a high-purity compound suitable for scientific research.

Scientific Research Applications

1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications in the treatment of pain, stress, and addiction. It has been shown to selectively block the kappa opioid receptor, which is involved in the regulation of these physiological processes. Studies have demonstrated that 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine can reduce the aversive effects of stress and anxiety, as well as decrease drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-11-9-13(15)10-12(2)14(11)17-8-7-16-5-3-4-6-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJVWNOZKMHUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2CCCC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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